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molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966831

Procedure details

A quantity of 2 g of di-tertbutyl peroxide was dissolved in 100g of β-bromoethyl bromobenzene and the solution was added through a motor-driven syringe into the reactor at a rate of 60g/h, together with 25 g of methanol and with nitrogen which was passed in at a rate of 2 l/h. The reactor used in this example was a glass spiral made of 6 mm wide and 5 m long tube heated to 300°-320°C. The products were collected in a trap immersed in an ice bath while the methyl bromide was trapped in a container positioned in liquid nitrogen. The liquid products were then subjected to fractional distillation under vacuum. There were obtained 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
60g/h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(C)(C)C)(C)(C)C.CO.[Br:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1Br>>[Br:13][CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)Br
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
60g/h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
5 m long tube heated to 300°-320°C
CUSTOM
Type
CUSTOM
Details
The products were collected in a trap
CUSTOM
Type
CUSTOM
Details
immersed in an ice bath while the methyl bromide
DISTILLATION
Type
DISTILLATION
Details
The liquid products were then subjected to fractional distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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